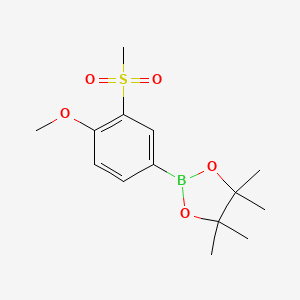
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate is an organic compound characterized by the presence of ethyl, hydroxy, and diiodo functional groups attached to a benzenecarboximidate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate typically involves the iodination of a hydroxybenzenecarboximidate precursor. The reaction conditions often include the use of iodine and an oxidizing agent to facilitate the introduction of iodine atoms at the desired positions on the benzene ring. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The diiodo groups can be reduced to form a less halogenated derivative.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-3,5-diiodobenzenecarboximidate.
Reduction: Formation of ethyl 4-hydroxy-3,5-dibromobenzenecarboximidate.
Substitution: Formation of ethyl 4-hydroxy-3,5-dialkoxybenzenecarboximidate or similar derivatives.
科学研究应用
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and diiodo groups play a crucial role in binding to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-3,5-dibromobenzenecarboximidate: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and biological activity.
Ethyl 4-hydroxy-3,5-dichlorobenzenecarboximidate:
Ethyl 4-hydroxy-3,5-difluorobenzenecarboximidate: Fluorine atoms confer unique properties, such as increased stability and different interaction profiles with biological targets.
This compound stands out due to the presence of iodine atoms, which impart distinct reactivity and potential for diverse applications in various scientific fields.
属性
IUPAC Name |
ethyl 4-hydroxy-3,5-diiodobenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO2/c1-2-14-9(12)5-3-6(10)8(13)7(11)4-5/h3-4,12-13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJQUPKTXMZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C(=C1)I)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2787143.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2787147.png)

![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-N'-cyclopentylethanediamide](/img/structure/B2787149.png)



![benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride](/img/structure/B2787156.png)
![1,3-dioxo-2-(o-tolyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2787158.png)
